1-Hydroxybenzotriazole hydrate

Catalog No.
S1483651
CAS No.
123333-53-9
M.F
C6H7N3O2
M. Wt
153.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxybenzotriazole hydrate

CAS Number

123333-53-9

Product Name

1-Hydroxybenzotriazole hydrate

IUPAC Name

1-hydroxybenzotriazole;hydrate

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C6H5N3O.H2O/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H2

InChI Key

PJUPKRYGDFTMTM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2O.O

Synonyms

HOBt Hydrate; Benzotriazol-1-ol Hydrate; 1-Hydroxy-1H-benzotriazole Hydrate; 1-Oxy-benztriazol Hydrate;

Canonical SMILES

C1=CC=C2C(=C1)N=NN2O.O

Peptide Synthesis:

HOBt hydrate serves as a crucial coupling reagent in peptide synthesis, particularly in the widely used solid-phase peptide synthesis (SPPS) technique. It helps form amide bonds between amino acids, the building blocks of proteins. HOBt hydrate's effectiveness stems from its ability to activate the carboxyl group of one amino acid while also forming a complex with the unwanted by-product, minimizing side reactions and enhancing peptide purity [1].

Source

Organic Synthesis:

Beyond peptide synthesis, HOBt hydrate finds applications in various organic synthesis reactions. It acts as an activating agent in acylation reactions, promoting the formation of ester and amide bonds. Additionally, it can be used as a catalyst in several other reactions, including C-C bond formations and ring-opening reactions [2].

Source

Other Applications:

While less prominent, HOBt hydrate shows potential in other research areas. Studies suggest its potential as a corrosion inhibitor, an additive in lubricants, and a component in materials with specific functionalities [3, 4].

Source

Source:

Molecular Structure Analysis

The structure of HOBt hydrate consists of a benzene ring with a hydroxyl group (OH) and a triazole ring fused to it. The triazole ring contains three nitrogen atoms and one carbon atom. The presence of the N-H bond in the triazole ring makes it a good hydrogen bond donor [].


Chemical Reactions Analysis

HOBt hydrate finds use as a coupling reagent in peptide synthesis. Coupling reagents are essential for forming amide bonds between amino acids, the building blocks of proteins. HOBt hydrate forms an activated intermediate with carboxylic acids, which then reacts with amines (amino acid side chains) to form the desired amide bond [].

R-COOH (carboxylic acid) + HOBt hydrate -> Activated intermediateActivated intermediate + H2N-R' (amine) -> R-CO-NH-R' (amide) + HOBt (byproduct) []


Physical And Chemical Properties Analysis

  • Melting point: 148-150 °C (anhydrous form) []
  • Boiling point: Decomposes above 300 °C (anhydrous form) []
  • Solubility: Soluble in water (50 g/L), DMF, DMSO []

UNII

S72K7GY45F

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H203 (27.27%): Explosive;
fire, blast or projection hazard [Danger Explosives];
H228 (69.7%): Flammable solid [Danger Flammable solids];
H319 (12.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Explosive;Flammable;Irritant

Other CAS

123333-53-9

Wikipedia

1-hydroxybenzotriazole monohydrate

Dates

Modify: 2023-08-15

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